N-benzyl-2-chloro-N-(4-fluorophenyl)acetamide

Catalog No.
S915609
CAS No.
1177234-08-0
M.F
C15H13ClFNO
M. Wt
277.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-benzyl-2-chloro-N-(4-fluorophenyl)acetamide

CAS Number

1177234-08-0

Product Name

N-benzyl-2-chloro-N-(4-fluorophenyl)acetamide

IUPAC Name

N-benzyl-2-chloro-N-(4-fluorophenyl)acetamide

Molecular Formula

C15H13ClFNO

Molecular Weight

277.72 g/mol

InChI

InChI=1S/C15H13ClFNO/c16-10-15(19)18(11-12-4-2-1-3-5-12)14-8-6-13(17)7-9-14/h1-9H,10-11H2

InChI Key

ITJQOEIBHBGPPC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN(C2=CC=C(C=C2)F)C(=O)CCl

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=C(C=C2)F)C(=O)CCl

N-benzyl-2-chloro-N-(4-fluorophenyl)acetamide (CAS 1177234-08-0) is a substituted chloroacetamide derivative primarily utilized as a key intermediate in the multi-step synthesis of Fenoxasulfone. [REFS-1, REFS-2]. Fenoxasulfone is a modern isoxazoline-based herbicide used for controlling annual weeds in rice paddies. [1]. The procurement of this specific precursor is directly linked to its established role in a patented, commercially relevant manufacturing process, where its precise structure is critical for subsequent reaction steps and the biological activity of the final product.

Substituting this compound with close analogs is not viable for its primary application. The 4-fluoro substituent on the phenyl ring is an integral part of the final Fenoxasulfone molecule and is essential for its herbicidal efficacy; using a non-fluorinated precursor would yield a different, likely inactive, compound. [1]. Furthermore, the chloroacetamide moiety provides a balance of reactivity and stability optimized for the patented thionation and coupling reactions used in Fenoxasulfone synthesis. [2]. Replacing the chloro- group with a more reactive bromo- group, or a less reactive functional group, would necessitate significant re-development and re-validation of the manufacturing process, introducing unacceptable risks to yield, purity, and process control.

Precursor Suitability: Direct Alignment with Patented Fenoxasulfone Synthesis Routes

This compound is a direct precursor to a key thiol or thiolate intermediate used in the patented synthesis of the herbicide Fenoxasulfone. [REFS-1, REFS-2]. The described industrial process involves the conversion of this chloroacetamide into a thiol intermediate, which is then coupled with a substituted isoxazoline moiety. Procuring this specific intermediate ensures alignment with an established, documented, and protected manufacturing pathway.

Evidence DimensionSynthetic Route Validation
Target Compound DataServes as a direct precursor in the patented synthesis of Fenoxasulfone.
Comparator Or BaselineA hypothetical, alternative precursor not specified in the established patent literature.
Quantified DifferenceNot applicable (Binary: Aligned with patented process vs. Not aligned).
ConditionsIndustrial synthesis of Fenoxasulfone as described in patent literature.

For chemical manufacturers and CROs, using a precursor specified in a patented route minimizes process development risk and ensures the resulting synthesis is consistent with established methods.

Structural Necessity: The Non-Negotiable Role of the 4-Fluoro Substituent for Final Product Efficacy

The 4-fluoro group is a critical component of the final active ingredient, Fenoxasulfone, which demonstrates excellent herbicidal activity at application rates of 150–200 g a.i./ha. [1]. In modern agrochemicals, fluorine substitution is a key strategy to modulate metabolic stability, binding affinity, and lipophilicity, which directly impacts biological performance. [2]. Substituting the precursor with a non-fluorinated analog, such as N-benzyl-2-chloro-N-phenylacetamide, would produce a different final molecule lacking the structural features responsible for Fenoxasulfone's high efficacy.

Evidence DimensionFinal Product Herbicidal Activity
Target Compound DataLeads to Fenoxasulfone, with high efficacy (active at 150-200 g a.i./ha).
Comparator Or BaselineHypothetical non-fluorinated analog precursor, leading to a molecule without the key fluorine atom.
Quantified DifferenceThe presence of the fluorine atom is a prerequisite for the documented high herbicidal activity.
ConditionsPaddy field application for control of Echinochloa spp. and other annual weeds.

Procurement of the non-fluorinated analog is a critical error, as it cannot be used to synthesize the target high-performance herbicide, making it a functionally invalid substitute.

Processability Advantage: Balanced Reactivity of the Chloroacetamide Moiety for Scalable Synthesis

The chloroacetyl group serves as a reliable leaving group for the subsequent nucleophilic substitution (thionation) step in the Fenoxasulfone synthesis. [1]. While a bromo-analog would be more reactive, chloroacetamides typically offer a superior balance of processability attributes for large-scale manufacturing, including greater thermal and storage stability, lower cost, and reduced handling challenges compared to their more volatile and lachrymatory bromo-counterparts. The patented process is optimized for the reactivity profile of the chloro-derivative, ensuring predictable reaction kinetics and impurity profiles at scale.

Evidence DimensionProcess Reliability & Cost-Effectiveness
Target Compound DataSufficiently reactive for the validated process; higher stability and lower cost.
Comparator Or BaselineHypothetical bromo-analog (N-benzyl-2-bromo-N-(4-fluorophenyl)acetamide).
Quantified DifferenceQualitative trade-off: The chloro-derivative provides a better balance of reactivity, stability, and cost for industrial-scale synthesis.
ConditionsIndustrial chemical synthesis environment, considering scalability, safety, and cost.

This compound represents the optimal choice for process chemists aiming for a robust, reproducible, and cost-effective manufacturing campaign that aligns with established protocols.

Key Raw Material for Commercial Fenoxasulfone Production

The primary and most direct application is serving as a validated starting material in the commercial-scale synthesis of the herbicide Fenoxasulfone, following established and patented manufacturing processes. [REFS-1, REFS-2]

Process Development and Scale-Up of Related Isoxazoline Agrochemicals

Used as a reference compound or starting point for process development chemists working on the synthesis of other fluorinated, isoxazoline-based agrochemicals, leveraging the known reactivity and handling properties of this intermediate.

Analytical Standard for Quality Control and Impurity Profiling

Serves as a high-purity analytical reference standard for the Quality Assurance / Quality Control (QA/QC) departments of agrochemical manufacturers to detect and quantify its presence as a potential residual impurity in final batches of Fenoxasulfone.

XLogP3

3.5

Dates

Last modified: 08-16-2023

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